trans-1,4-Dichloro-2-butene trans-1,4-Dichloro-2-butene 1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals.
Trans-1,4-dichlorobutene is a colorless liquid with a distinct odor. An intermediate for hexamethylenediamine and chloroprene. (EPA, 1998)
Trans-1,4-Dichlorobutene is an organochlorine compound.
Brand Name: Vulcanchem
CAS No.: 110-57-6
VCID: VC20829584
InChI: InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
SMILES: C(C=CCCl)Cl
Molecular Formula: C4H6Cl2
Molecular Weight: 124.99 g/mol

trans-1,4-Dichloro-2-butene

CAS No.: 110-57-6

Cat. No.: VC20829584

Molecular Formula: C4H6Cl2

Molecular Weight: 124.99 g/mol

* For research use only. Not for human or veterinary use.

trans-1,4-Dichloro-2-butene - 110-57-6

Specification

CAS No. 110-57-6
Molecular Formula C4H6Cl2
Molecular Weight 124.99 g/mol
IUPAC Name (E)-1,4-dichlorobut-2-ene
Standard InChI InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+
Standard InChI Key FQDIANVAWVHZIR-OWOJBTEDSA-N
Isomeric SMILES C/C(=C(/C)\Cl)/Cl
Impurities Technical material with an 85% composition of the trans-isomer, the remainder is predominantly the cis-isome
SMILES C(C=CCCl)Cl
Canonical SMILES CC(=C(C)Cl)Cl
Boiling Point 313 °F at 760 mm Hg (USCG, 1999)
312 °F at 758 mm Hg (EPA, 1998)
155.3 °C
155.4 °C
152.5 °C
158 °C
Colorform COLORLESS LIQUID
Colorless liquid
Flash Point 53 °C (139 °F)
Melting Point -54 °F (USCG, 1999)
34 to 37 °F (EPA, 1998)
-14.166666666699998 °C
2 °C
-48 °C
3.5 °C

Introduction

Chemical Structure and Properties

Molecular Structure

Trans-1,4-Dichloro-2-butene possesses a linear carbon chain with four carbon atoms, including a trans-configured double bond between the second and third carbon atoms . Terminal chlorine atoms are attached to the first and fourth carbon atoms, giving the structure ClCH₂CH=CHCH₂Cl with the hydrogen atoms on the alkene carbons positioned on opposite sides of the double bond plane . This trans-configuration distinguishes it from its cis-isomer and significantly influences its physical properties and chemical behavior .

Physical Properties

Trans-1,4-Dichloro-2-butene is characterized as a colorless to light yellow liquid with a distinct odor . It exhibits the following physical properties:

PropertyValueReference
Physical stateColorless to light yellow liquid
Melting point1-3°C
Boiling point74-76°C at 40 mm Hg
Density1.183 g/mL at 25°C
Vapor pressure10 mm Hg at 20°C
Flash point129°F
SolubilityInsoluble in water; Soluble in chloroform, ethyl acetate
OdorDistinct

The compound is corrosive and poses several health hazards upon direct contact or inhalation . Its low water solubility combined with its reactivity makes it an effective intermediate in organic synthesis reactions .

Synthesis and Production

Industrial Production Methods

The primary industrial method for producing trans-1,4-Dichloro-2-butene involves the chlorination of butadiene . This process can be conducted in either liquid or vapor phase and typically yields a mixture of products that includes both the trans and cis isomers of 1,4-dichlorobut-2-ene, as well as 3,4-dichlorobut-1-ene . The reaction conditions are carefully controlled to optimize the yield of the desired isomers.

The production process follows these general steps:

  • Chlorination of butadiene in liquid or vapor phase

  • Formation of a mixture containing 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene isomers

  • Separation and purification of the trans-1,4-dichlorobut-2-ene through distillation processes

The industrial significance of this compound is highlighted by its role as an intermediate in the three-step process for chloroprene production, which is essential for synthetic rubber manufacturing .

Laboratory Synthesis Routes

Industrial Applications

Role in Chloroprene Production

The most significant industrial application of trans-1,4-Dichloro-2-butene is in the production of chloroprene (2-chloro-1,3-butadiene), which serves as the monomer for neoprene and other synthetic rubbers . The production of chloroprene from butadiene involves a three-step process in which trans-1,4-Dichloro-2-butene plays a crucial intermediate role:

  • Initial chlorination of butadiene produces a mixture including trans-1,4-Dichloro-2-butene

  • Isomerization of the mixture to 3,4-dichlorobut-1-ene occurs at temperatures of 60-120°C in the presence of catalysts

  • Dehydrochlorination of 3,4-dichlorobut-1-ene with dilute sodium hydroxide solution yields chloroprene

This process underscores the industrial importance of trans-1,4-Dichloro-2-butene as a key intermediate compound in polymer chemistry.

Chemical Reactivity

Common Reactions

Trans-1,4-Dichloro-2-butene participates in various chemical reactions owing to its functional groups:

  • Substitution Reactions: The terminal chlorine atoms can undergo nucleophilic substitution, allowing for the introduction of various functional groups .

  • Dehydrochlorination: Under basic conditions, the compound can undergo elimination reactions to form chloroprene or other chlorinated dienes .

  • Heterocycle Formation: The compound serves as a precursor for various heterocyclic compounds through cyclization reactions .

  • Oxidation Reactions: The double bond can undergo oxidation reactions typical of alkenes.

When heated to decomposition, trans-1,4-Dichloro-2-butene emits toxic fumes of chlorine-containing compounds, highlighting its thermal reactivity and decomposition pathways .

Environmental Considerations

Trans-1,4-Dichloro-2-butene's environmental impact stems from its chemical properties and industrial use:

  • Water Reactivity: The compound is reported as insoluble in water, which affects its environmental distribution and potential aquatic toxicity .

  • Atmospheric Reactions: As an organochlorine compound, it may contribute to atmospheric pollution if released.

  • Industrial Presence: It occurs as a by-product in chloroprene manufacture, potentially leading to occupational and environmental exposure concerns .

  • Degradation: When heated to decomposition, it produces toxic chlorine-containing compounds that may pose environmental hazards .

Environmental management practices should consider these factors to minimize the compound's ecological footprint.

Current Research and Developments

Research on trans-1,4-Dichloro-2-butene continues in various areas:

  • Synthetic Applications: Ongoing research explores its utility as a building block for complex organic molecules, particularly in pharmaceutical development.

  • Catalytic Reactions: Studies examine more efficient catalytic systems for reactions involving this compound to improve industrial processes.

  • Toxicological Studies: Research continues to evaluate its health effects, particularly regarding chronic exposure.

  • Alternative Production Methods: Scientists are investigating greener synthesis routes to minimize environmental impact.

The compound's unique reactivity makes it a subject of interest in organic synthesis and industrial chemistry research.

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